![molecular formula C16H24N2O3S B6536488 N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide CAS No. 1060187-49-6](/img/structure/B6536488.png)
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide (NDPI) is an organic compound that has been extensively studied for its potential applications in scientific research. NDPI is an indole-based sulfonamide, which is a type of organic compound that contains a sulfonamide group attached to an aromatic ring. NDPI has been studied for its potential therapeutic applications, as well as its ability to act as a fluorescent probe for biological systems.
Scientific Research Applications
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide has been studied for its potential applications in scientific research. It has been used as a fluorescent probe for biological systems, as well as a potential therapeutic agent. This compound has also been studied for its ability to interact with proteins, as well as its potential to act as a catalyst in organic synthesis. Additionally, this compound has been used to study the structure and function of proteins, as well as to study the effects of drugs on cellular processes.
Mechanism of Action
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide has been studied for its ability to interact with proteins and other molecules. It has been found to interact with proteins by binding to their active sites, which can result in changes in the protein’s structure and/or function. Additionally, this compound can interact with other molecules, such as DNA, and can act as a catalyst for organic reactions.
Biochemical and Physiological Effects
This compound has been studied for its potential therapeutic applications, as well as its ability to interact with proteins and other molecules. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, this compound has been found to have anti-cancer properties, as well as to be able to modulate the immune system.
Advantages and Limitations for Lab Experiments
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide has several advantages for use in lab experiments, such as its ability to interact with proteins and other molecules, its potential therapeutic applications, and its ability to act as a fluorescent probe for biological systems. However, there are also some limitations to its use in lab experiments, such as its potential toxicity and its ability to interact with proteins and other molecules in unpredictable ways.
Future Directions
There are several potential future directions for the research and application of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide. These include further study of its potential therapeutic applications, its ability to interact with proteins and other molecules, and its potential to act as a catalyst for organic reactions. Additionally, further research could be done on its potential toxicity and the effects of long-term exposure to this compound. Other potential future directions include the study of its ability to act as a fluorescent probe for biological systems, its potential to modulate the immune system, and its potential to be used as a drug delivery system.
Synthesis Methods
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide can be synthesized by a two-step reaction involving the condensation of an aromatic aldehyde with an amine, followed by the addition of a sulfonamide group. In the first step, the aromatic aldehyde (such as 2,2-dimethylpropanoyl-1-indole) is reacted with an amine (such as aniline) in the presence of a base (such as sodium hydroxide) to form an imine intermediate. The imine is then reacted with a sulfonyl chloride (such as methylsulfonyl chloride) in the presence of a base (such as sodium hydroxide) to form the final product, this compound.
Properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-5-10-22(20,21)17-13-7-6-12-8-9-18(14(12)11-13)15(19)16(2,3)4/h6-7,11,17H,5,8-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMRNLFDBWJXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(CCN2C(=O)C(C)(C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

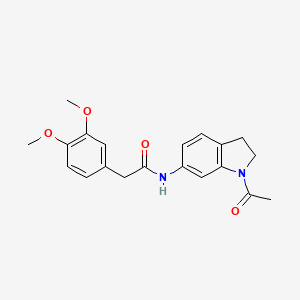
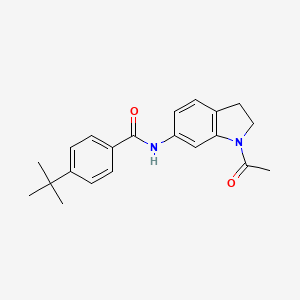
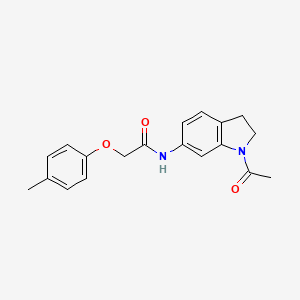
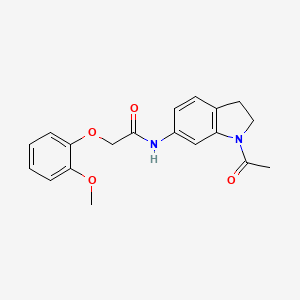
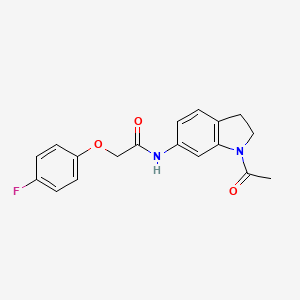
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide](/img/structure/B6536452.png)
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide](/img/structure/B6536461.png)
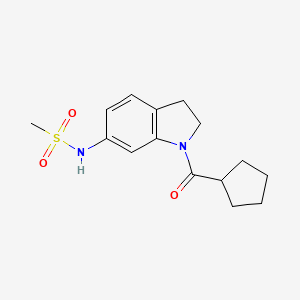
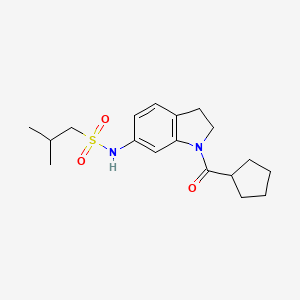
![N-{4-[(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)sulfamoyl]-3-methylphenyl}acetamide](/img/structure/B6536483.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B6536493.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6536498.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide](/img/structure/B6536499.png)
